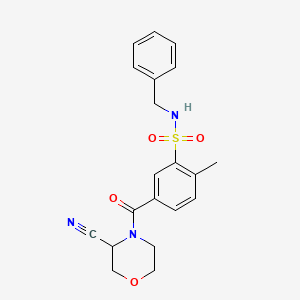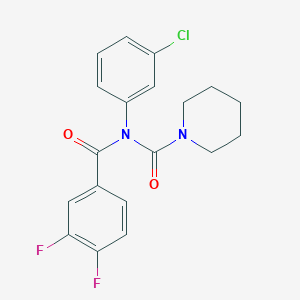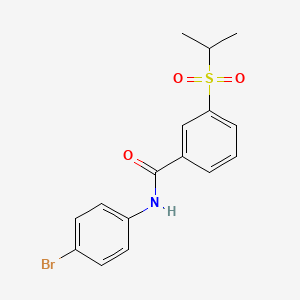
N-(4-bromophenyl)-3-(isopropylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-3-(isopropylsulfonyl)benzamide, also known as BIS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIS belongs to the class of benzamides, which are known for their diverse pharmacological properties.
科学的研究の応用
Antipathogenic Activity
N-(4-bromophenyl)-3-(isopropylsulfonyl)benzamide derivatives demonstrate potential as antimicrobial agents with antibiofilm properties. A study by Limban et al. (2011) synthesized acylthioureas related to this compound, showing significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, both known for biofilm growth. This suggests potential applications in developing new antimicrobial strategies (Limban et al., 2011).
Material Science and Copolymerization
The compound's derivatives have been studied in the field of material science. For instance, Bezděk and Hrabák (1979) investigated N-(Monohalogenphenyl) maleimides, including bromide variants, for their copolymerization with styrene and butadiene. This research offers insights into the compound's utility in developing new materials with specific properties (Bezděk & Hrabák, 1979).
Cancer Research
Zhou et al. (2008) explored derivatives of this compound in cancer research. They discovered compounds with selective inhibition of histone deacetylases (HDACs), showing promise in cancer cell proliferation inhibition and apoptosis induction. This indicates the compound's potential role in developing new anticancer therapies (Zhou et al., 2008).
X-ray Structure Characterization
Saeed et al. (2010) focused on the crystal structure characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. They provided detailed insights into the compound's molecular structure through X-ray diffraction, suggesting implications for its structural applications in various fields (Saeed et al., 2010).
Melanoma Imaging
Research by Eisenhut et al. (2000) explored radioiodinated N-(dialkylaminoalkyl)benzamides, related to this compound, for melanoma imaging. They discovered high uptake in melanoma cells, suggesting potential use in diagnostic imaging and possibly radionuclide therapy (Eisenhut et al., 2000).
作用機序
Target of Action
This compound is a relatively new and unique chemical structure, and its specific biological targets may still be under investigation .
Mode of Action
Based on its structural similarity to other sulfonyl benzamide compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
The presence of the sulfonyl group may enhance the compound’s water solubility, potentially improving its bioavailability .
Result of Action
As research progresses, we can expect to gain more insights into the compound’s biological activity and its potential therapeutic applications .
特性
IUPAC Name |
N-(4-bromophenyl)-3-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3S/c1-11(2)22(20,21)15-5-3-4-12(10-15)16(19)18-14-8-6-13(17)7-9-14/h3-11H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEOFLXWRVVMFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile](/img/structure/B2861405.png)
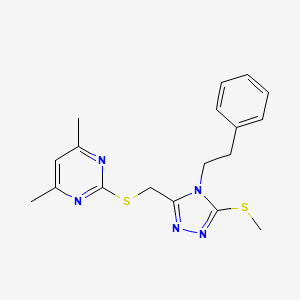
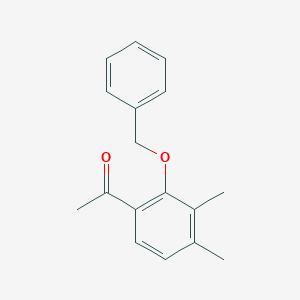
![3-(2-Fluorophenyl)-6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2861412.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}-N-ethyl-4-methoxybenzenesulfonamide](/img/structure/B2861413.png)
![2-cyano-3-(furan-2-yl)-N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]prop-2-enamide](/img/structure/B2861414.png)
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/no-structure.png)
![2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl](/img/structure/B2861416.png)
![{1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride](/img/structure/B2861418.png)

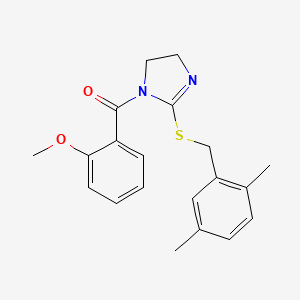
![2-[(2-ethylquinazolin-4-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2861422.png)
